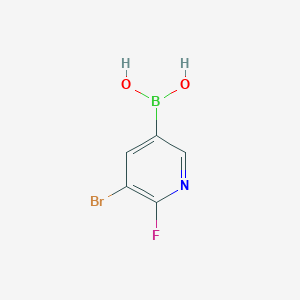
(5-bromo-6-fluoropyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-bromo-6-fluoropyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and fluorine atoms on the pyridine ring enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-6-fluoropyridin-3-yl)boronic acid typically involves the borylation of 5-bromo-6-fluoropyridine. One common method is the Ir-catalyzed borylation, followed by oxidative cleavage of the pinacol boronates with sodium periodate (NaIO4) . The reaction conditions are generally mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products. The scalability of the synthetic routes makes this compound readily available for various applications .
化学反应分析
Types of Reactions
(5-bromo-6-fluoropyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Sodium Periodate (NaIO4): Used for oxidative cleavage of boronates.
Nucleophiles: Such as amines and thiols for substitution reactions
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution
科学研究应用
(5-bromo-6-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (5-bromo-6-fluoropyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to yield the final product .
相似化合物的比较
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Similar in structure but lacks the bromine atom.
3-Formylphenylboronic acid: Contains a formyl group instead of halogens.
4-Formylphenylboronic acid: Another formyl-substituted boronic acid.
Uniqueness
(5-bromo-6-fluoropyridin-3-yl)boronic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This dual substitution enhances its reactivity and makes it a versatile intermediate for various chemical transformations. The combination of these substituents allows for selective reactions that are not easily achievable with other boronic acids .
属性
IUPAC Name |
(5-bromo-6-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFDNHXGCGYSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














